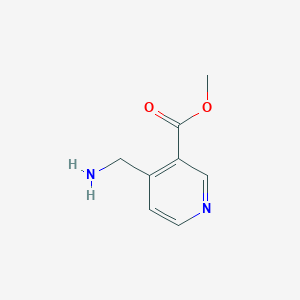

Methyl 4-(aminomethyl)nicotinate

Description

Contextualization within Nicotinic Acid Derivative Chemistry

Nicotinic acid, a pyridinecarboxylic acid, serves as a fundamental building block for a vast array of derivatives. researchgate.net The modification of its carboxylic acid group into an ester, specifically a methyl ester to form methyl nicotinate (B505614), is a common and crucial transformation. chemicalbook.com This initial esterification opens the door to a multitude of further chemical manipulations, allowing for the introduction of various functional groups onto the pyridine (B92270) ring. researchgate.netchemistryjournal.net The chemistry of nicotinic acid derivatives is rich and varied, with research demonstrating their application in fields ranging from materials science to medicinal chemistry. chemistryjournal.netacs.orgnih.gov The synthesis of compounds like Methyl 4-(aminomethyl)nicotinate is a testament to the strategic functionalization of the basic nicotinic acid scaffold.

Significance in Modern Synthetic Organic Chemistry

Nicotinate esters are valuable intermediates in modern synthetic organic chemistry. The ester group can act as a directing group or be transformed into other functionalities, providing a strategic handle for complex molecular construction. google.com For instance, the synthesis of various amides and other derivatives often proceeds through the corresponding methyl ester. nih.gov The reactivity of the pyridine ring, coupled with the transformations possible at the ester position, allows for the creation of diverse molecular architectures. This versatility has led to their use in the synthesis of a wide range of compounds with potential applications in various areas of chemical and pharmaceutical research. nih.govresearchgate.net

Scope of Research on this compound and Related Chemical Entities

Research on this compound, while specific, is part of a broader investigation into the properties and applications of substituted nicotinate esters. The introduction of an aminomethyl group at the 4-position of the pyridine ring significantly alters the electronic and steric properties of the molecule compared to the parent methyl nicotinate. This substitution pattern is of interest for its potential to influence intermolecular interactions and reactivity. Academic and industrial research explores the synthesis of such compounds and their potential as precursors for more complex molecules. researchgate.netchemscene.com The study of related entities, such as other amino-substituted nicotinates and their derivatives, provides a comparative framework for understanding structure-activity relationships within this class of compounds.

Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O2 |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

methyl 4-(aminomethyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C8H10N2O2/c1-12-8(11)7-5-10-3-2-6(7)4-9/h2-3,5H,4,9H2,1H3 |

InChI Key |

CXWHIGAMXZYKTC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CN=C1)CN |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Convergent and Divergent Synthesis Approaches

The synthesis of methyl 4-(aminomethyl)nicotinate can be approached through both convergent and divergent strategies. A convergent approach would involve the synthesis of key fragments of the molecule separately, which are then combined in the final stages. A divergent approach, on the other hand, would start from a common precursor that is then elaborated through different reaction pathways to yield the target compound.

Precursor-Based Synthesis Pathways

The synthesis of this compound often begins with readily available precursors, which are then chemically modified to introduce the desired functional groups.

Once 4-aminonicotinic acid is obtained, the next step is the esterification of the carboxylic acid group to form the methyl ester.

An alternative strategy involves the use of other pyridine-based precursors. For instance, pyridine (B92270) dicarboxylic acids can be directly converted to esters of pyridine monocarboxylic acids. google.com A process involving the refluxing of a pyridine dicarboxylic acid with an alkanol at temperatures between 150°C and 250°C can yield the corresponding ester. google.com Another example is the synthesis of methyl-6-methylnicotinate from 5-ethyl-2-methyl pyridine, which involves oxidation with nitric acid followed by esterification with methanol (B129727). environmentclearance.nic.in While not a direct synthesis of the target compound, this demonstrates the feasibility of modifying substituted pyridines to obtain nicotinate (B505614) esters.

A plausible route to this compound could start from methyl 4-methylnicotinate, which would then require functionalization of the methyl group at the 4-position to an aminomethyl group.

Esterification and Transesterification Methodologies

The formation of the methyl ester is a crucial step in many synthetic routes to this compound.

Standard Fischer-Speier esterification is a common method. For example, nicotinic acid can be refluxed with methanol in the presence of a catalytic amount of concentrated sulfuric acid to produce methyl nicotinate. researchgate.net After refluxing for several hours, the reaction mixture is neutralized, and the product is extracted. researchgate.net This method can be applied to 4-aminonicotinic acid, although the amino group may require protection to avoid side reactions.

Alternatively, other catalysts can be employed. A 20% Molybdenum on Silica (B1680970) (MoO3/SiO2) solid catalyst has been shown to be effective for the esterification of pyridinecarboxylic acids, acting as a bifunctional catalyst. environmentclearance.nic.inresearchgate.net Another mild and efficient method for the esterification of amino acids involves the use of trimethylchlorosilane in methanol at room temperature, which can produce amino acid methyl ester hydrochlorides in good to excellent yields. masterorganicchemistry.com

Transesterification offers another pathway to methyl nicotinate. This process involves the conversion of one ester to another by exchanging the alkoxy group. scholarsresearchlibrary.com It can be carried out under either acidic or basic conditions. scholarsresearchlibrary.com For instance, a C1-C4 alkyl ester of nicotinic acid can be reacted with menthol (B31143) in the presence of an alkaline catalyst like sodium methoxide (B1231860) to produce menthyl nicotinate, demonstrating the principle of transesterification. escholarship.org

| Esterification Method | Catalyst/Reagent | Conditions | Typical Yield | Reference |

| Fischer-Speier Esterification | Concentrated H₂SO₄ | Reflux in Methanol | ~23% | researchgate.net |

| Solid Acid Catalyst | 20% MoO₃/SiO₂ | Reflux in Methanol | - | environmentclearance.nic.inresearchgate.net |

| Silyl-Esterification | Trimethylchlorosilane | Room Temperature in Methanol | Good to Excellent | masterorganicchemistry.com |

| Transesterification | Sodium Methoxide | 70-120°C, Vacuum | - | escholarship.org |

Table 1: Comparison of Esterification Methodologies for Nicotinic Acid Derivatives

Amination Reactions at the Pyridine C-4 Position

The introduction of the aminomethyl group at the C-4 position is a key transformation. Reductive amination is a powerful and widely used method for this purpose.

Reductive amination involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine, which is then reduced to the corresponding amine. masterorganicchemistry.com A hypothetical but logical precursor for this compound would be methyl 4-formylnicotinate. This aldehyde could be subjected to reductive amination with ammonia (B1221849) to yield the target primary amine.

Various reducing agents can be employed for this transformation. Sodium cyanoborohydride (NaBH₃CN) is a selective reducing agent that can reduce imines in the presence of aldehydes. masterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is another effective reagent for reductive amination. organic-chemistry.org The reaction can also be catalyzed by Lewis acids such as titanium(IV) isopropoxide or indium(III) chloride to activate the carbonyl group. masterorganicchemistry.comorganic-chemistry.org

A general procedure would involve the formation of the imine from methyl 4-formylnicotinate and ammonia in a suitable solvent, followed by the in-situ reduction with a selective reducing agent like sodium borohydride (B1222165). organic-chemistry.org

| Reducing Agent | Catalyst (Optional) | Key Features | Reference |

| Sodium Cyanoborohydride (NaBH₃CN) | - | Selectively reduces imines over aldehydes. | masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | - | Common and effective alternative to NaBH₃CN. | organic-chemistry.org |

| Sodium Borohydride (NaBH₄) | Titanium(IV) isopropoxide | Allows for chemoselective reductive mono-alkylation of ammonia. | organic-chemistry.org |

| Phenylsilane | Copper catalyst | Mild conditions for reductive methylation. | organic-chemistry.org |

Table 2: Reagents for Reductive Amination

Nucleophilic Substitution Approaches

The synthesis of this compound can be achieved through nucleophilic substitution reactions. A common strategy involves the use of a precursor such as methyl 4-(halomethyl)nicotinate, where the halogen atom serves as a good leaving group. This allows for the introduction of the amino group via reaction with a suitable nitrogen nucleophile.

For instance, the synthesis can proceed from a 2,4-dihalo-substituted precursor. Regioselective nucleophilic aromatic substitution (SNAr) is a well-documented method for replacing a halogen at the 4-position of a pyridine ring. nih.gov This selectivity is often driven by the electronic properties of the ring and the positions of other substituents. nih.gov While specific conditions for this compound via this exact pathway are not detailed in the provided results, the general principle of SNAr on halo-pyridines is a fundamental and applicable approach.

The reaction conditions, including the choice of nucleophile (e.g., ammonia, or a protected amine equivalent), solvent, temperature, and reaction time, are crucial for achieving a successful and regioselective substitution. nih.gov

Hofmann Rearrangement in Aminonicotinic Acid Synthesis

The Hofmann rearrangement offers a distinct pathway to aminonicotinic acid derivatives, which can then be esterified to yield the target compound. This reaction transforms a primary amide into a primary amine with one fewer carbon atom. wikipedia.org The key steps of the Hofmann rearrangement mechanism are as follows:

Formation of N-bromoamide: The primary amide reacts with bromine in the presence of a base (like sodium hydroxide) to form an N-bromoamide. wikipedia.org

Formation of bromoamide anion: The base then abstracts the remaining acidic proton from the nitrogen to yield a bromoamide anion. wikipedia.org

Rearrangement to isocyanate: The bromoamide anion undergoes rearrangement where the alkyl or aryl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate intermediate. wikipedia.orgyoutube.com

Hydrolysis to amine: The isocyanate is subsequently hydrolyzed in the presence of water to form a carbamic acid, which then spontaneously decarboxylates to give the primary amine. wikipedia.orgyoutube.com

A variation of this reaction, carried out in an alcohol solvent like methanol, can lead to the formation of a methyl carbamate, which can be a useful intermediate. masterorganicchemistry.com This modified Hofmann rearrangement has been documented for its reliability. masterorganicchemistry.com For the synthesis of this compound, one could envision starting with the amide of a nicotinate derivative, where the Hofmann rearrangement would lead to the desired aminomethyl group. The reaction has been successfully applied to the synthesis of 3-aminopyridine (B143674) from nicotinamide (B372718). wikipedia.org

Catalytic Synthesis

Transition Metal-Catalyzed Reactions

Palladium-catalyzed C-H activation has emerged as a powerful tool for the functionalization of heterocyclic compounds. This approach allows for the direct conversion of a C-H bond into a C-N or C-C bond, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov

In the context of synthesizing derivatives of this compound, a palladium catalyst could facilitate the direct amination or amidation of a C-H bond on the pyridine ring or an adjacent alkyl group. The general mechanism often involves a ligand-directed C-H activation at a Pd(II) center, forming a cyclopalladated intermediate. nih.gov This intermediate can then undergo functionalization through various pathways, including reductive elimination to form the desired product and regenerate the Pd(0) catalyst, which is then re-oxidized to Pd(II). nih.gov

While a direct application to this compound is not explicitly detailed, the principles of palladium-catalyzed C-H functionalization of nitrogen-containing heterocycles are well-established. nih.govorganic-chemistry.org For example, palladium-catalyzed intramolecular oxidative C-H bond functionalization has been used to synthesize 2-aminobenzothiazoles from N-arylthioureas. organic-chemistry.org This demonstrates the potential of this methodology for creating C-N bonds in heterocyclic systems.

Table 1: Key Features of Palladium-Catalyzed C-H Activation

| Feature | Description |

| Catalyst | Typically a Pd(II) salt, such as Pd(OAc)₂. nih.gov |

| Directing Group | Often required to achieve regioselectivity; can be part of the substrate. nih.gov |

| Oxidant | Frequently used to regenerate the active Pd(II) catalyst. nih.gov |

| Reaction Type | Can be used for amination, arylation, and other functionalizations. nih.govnih.gov |

Nickel-catalyzed cross-coupling reactions provide a cost-effective and versatile alternative to palladium-based methods for the formation of C-C and C-N bonds. mdpi.com These reactions have been successfully employed in the synthesis of complex molecules, including those containing pyridine rings. nih.govorgsyn.org

A potential strategy for synthesizing precursors to this compound involves the cross-coupling of a halo-nicotinate with a suitable organometallic reagent or an amine. Nickel catalysts are particularly effective in activating challenging electrophiles. mdpi.com The Kumada cross-coupling, for instance, which pairs an organomagnesium reagent with an organic halide, has been developed for benzylic sulfonamides using a nickel catalyst. mdpi.com

The general mechanism for nickel-catalyzed cross-electrophile coupling often involves the formation of an alkyl radical from an alkyl halide and the reaction of an aryl halide with the nickel catalyst to form a Ni(II)-aryl intermediate. orgsyn.org These species then combine and undergo reductive elimination to form the C-C bond. orgsyn.org While a direct synthesis of this compound using this method is not explicitly described, the broad applicability of nickel-catalyzed cross-coupling to functionalize aryl halides makes it a relevant and powerful synthetic tool. nih.gov

Table 2: Components of a Typical Nickel-Catalyzed Cross-Coupling Reaction

| Component | Example/Function |

| Nickel Precatalyst | NiI₂·H₂O, NiCl₂(dme) |

| Ligand | 4,4'-dimethoxy-2,2'-bipyridine |

| Reductant | Zinc or Manganese powder |

| Solvent | Amide solvents like DMPU |

| Electrophiles | Aryl halides and alkyl halides |

Organocatalytic and Metal-Free Approaches

In recent years, organocatalysis has gained significant traction as a more sustainable and environmentally friendly alternative to metal-based catalysis. mdpi.com These reactions utilize small organic molecules to catalyze chemical transformations, avoiding the issues of cost and potential toxicity associated with heavy metals. mdpi.com

For the synthesis of compounds like this compound, organocatalytic methods could be employed for various key steps. For example, organocatalysts can facilitate nucleophilic additions to carbonyl groups, which could be relevant in building the nicotinate framework. mdpi.com Furthermore, metal-free approaches for C-H functionalization are being developed.

While a specific organocatalytic route to this compound is not provided in the search results, the development of organocatalytic aldol (B89426) reactions for the asymmetric synthesis of complex molecules demonstrates the power of this approach. rsc.org Such methodologies could potentially be adapted to construct the backbone of the target molecule in a stereocontrolled manner. The continuous development in this field suggests that metal-free strategies will become increasingly important for the synthesis of functionalized heterocyclic compounds.

Enzyme-Mediated Biocatalytic Transformations

The use of enzymes in organic synthesis, or biocatalysis, presents a powerful strategy for creating amide bonds under mild conditions with high selectivity. nih.govchemrxiv.org This approach is particularly relevant for the synthesis of nicotinamide derivatives. Research has demonstrated the successful application of immobilized lipases, such as Novozym® 435 from Candida antarctica, to catalyze the amidation of methyl nicotinate. nih.gov This enzymatic method offers significant advantages over traditional chemical catalysis, including high catalytic efficiency and stereoselectivity under gentle reaction conditions. nih.gov

A key benefit of biocatalysis is the potential for in situ regeneration of cofactors and the use of enzyme domains for specific transformations. For instance, the adenylation domain of the carboxylic acid reductase from Segniliparus rotundus (CARsr-A) has been employed as a robust biocatalyst for thioester synthesis. This enzyme demonstrates a broad substrate scope for carboxylic acids and can be used for the in-situ regeneration of acyl-S-CoA in one-pot enzymatic acylation reactions. chemrxiv.org This thioester-mediated approach allows for the acylation of various amines, including those with low nucleophilicity like anilines, which are often challenging substrates in chemical synthesis. chemrxiv.org The catalytic activity of the isolated CARsr-A domain was confirmed by achieving a 90% conversion of benzoic acid with methylamine. chemrxiv.org

The following table summarizes the enzymatic synthesis of a nicotinamide derivative, highlighting the efficiency of the biocatalytic process.

| Reactant 1 | Reactant 2 | Biocatalyst | Product | Conversion/Yield |

| Benzoic acid (5 mM) | Methylamine (150 mM) | CARsr-A | N-methylbenzamide | 90% conversion |

| Benzoic acid (5 mM) | N-acetyl-cysteamine (150 mM) | CARsr-A | Benzoyl-SNAC | >95% conversion |

This table showcases the versatility of the CARsr-A enzyme in mediating amide and thioester bond formation. chemrxiv.org

Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry, or continuous synthesis, has emerged as a transformative technology in chemical manufacturing, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. nih.govaidic.ityoutube.com This methodology has been successfully applied to the synthesis of nicotinamide derivatives, demonstrating significant improvements in reaction times and product yields. nih.gov

In one study, a continuous-flow microreactor system was used for the Novozym® 435-catalyzed synthesis of nicotinamide derivatives from methyl nicotinate and various amines. nih.gov This approach resulted in high product yields (81.6–88.5%) with substantially shorter reaction times (35 minutes) compared to the equivalent batch process (24 hours). nih.gov The fine control over reaction parameters such as temperature and residence time afforded by flow chemistry allows for precise optimization and improved outcomes. nih.govyoutube.com

The advantages of continuous production are not limited to enzymatic reactions. For the synthesis of methyl anthranilate, a related fine chemical intermediate, a shift from semi-batch to a continuous microchannel reactor led to a 5.1% increase in yield and a 1.2% increase in purity. aidic.it Furthermore, the continuous process allowed for a 32.7% reduction in the consumption of methanol, a key reagent. aidic.it These examples underscore the potential of flow chemistry to provide safer, more efficient, and more sustainable production methods for important chemical intermediates. aidic.ityoutube.com

The table below compares the performance of batch versus continuous flow synthesis for a nicotinamide derivative.

| Synthesis Method | Reactants | Catalyst | Reaction Time | Temperature | Yield |

| Continuous Flow | Methyl nicotinate, Isobutylamine (B53898) | Novozym® 435 | 35 min | 50 °C | 88.5% |

| Batch Reactor | Methyl nicotinate, Isobutylamine | Novozym® 435 | 24 h | 50 °C | 81.6% |

This data illustrates the significant reduction in reaction time and improvement in yield achieved by transitioning to a continuous flow process. nih.gov

Optimization of Reaction Conditions and Synthetic Yields

The optimization of reaction parameters is critical for maximizing the efficiency and yield of any synthetic process. For the synthesis of this compound and related compounds, several factors have been systematically investigated, including temperature, substrate ratios, catalysts, and solvents.

In the enzymatic synthesis of nicotinamide derivatives, the reaction temperature and the molar ratio of substrates are key variables. nih.gov For the reaction between methyl nicotinate and isobutylamine catalyzed by Novozym® 435, the optimal temperature was found to be 50 °C. nih.gov Temperatures above this point can lead to decreased enzyme stability and activity. The substrate ratio was also optimized, with the highest yields obtained when using a 2:1 molar ratio of isobutylamine to methyl nicotinate. nih.gov

For non-enzymatic syntheses, the choice of catalyst and base can dramatically influence the outcome. In a study on amide synthesis from aryl esters, increasing the reaction temperature from ambient to 150 °C significantly increased the amide yield from 3% to 32% even in the absence of a catalyst. researchgate.net The introduction of a base, such as sodium hydride (NaH), further boosted the yield to as high as 80%. researchgate.net

The synthesis of precursors like 4-aminonicotinic acid also benefits from careful optimization. In a route starting from isoquinoline, using a mixture of nitric acid and sulfuric acid (HNO₃-H₂SO₄) as the oxidant to produce 3,4-pyridine dicarboxylic acid was found to be superior to potassium permanganate (B83412) (KMnO₄), improving the yield of this step to 61%. researchgate.net Subsequent steps, including ammonolysis and Hofmann rearrangement, were also optimized to achieve a total yield of 23.9%. researchgate.net

The following table details the effect of different bases on the yield of an amide synthesis reaction.

| Base | Temperature (°C) | Catalyst | Solvent | Yield (%) |

| None | Ambient | None | None | 3 |

| None | 150 | None | None | 32 |

| K₂CO₃ | 150 | Catalyst A | Toluene | 39 |

| NaH | 150 | Catalyst A | Toluene | 80 |

This table demonstrates the critical role of temperature and base selection in optimizing amide synthesis yields. researchgate.net

Chemical Reactivity and Transformation Mechanisms

Reactions at the Aminomethyl Moiety

The primary amino group attached to the methyl substituent at the 4-position of the pyridine (B92270) ring is a key site for chemical modification. Its nucleophilic nature allows for a variety of functionalization reactions, leading to the construction of more complex molecular architectures.

Amine Functionalization Reactions

The lone pair of electrons on the nitrogen atom of the aminomethyl group makes it susceptible to attack by electrophiles, forming the basis for numerous derivatization strategies.

The primary amine of methyl 4-(aminomethyl)nicotinate can be readily acylated and alkylated to form amides and secondary or tertiary amines, respectively.

Acylation: Acylation reactions involve the introduction of an acyl group (R-C=O) to the nitrogen atom. This is typically achieved by reacting the amine with acylating agents such as acid chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent. A common example of acylation is the protection of the amino group, for instance, through the introduction of a tert-butyloxycarbonyl (Boc) group using Boc anhydride. This protective strategy is crucial in multi-step syntheses to prevent unwanted side reactions of the amino group while other parts of the molecule are being modified. The reaction of 4-(aminomethyl)pyridine (B121137) with Boc anhydride, a closely related analogue, proceeds efficiently in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as dichloromethane (B109758) (DCM).

Alkylation: Alkylation introduces an alkyl group to the amino moiety. This can be accomplished through reactions with alkyl halides. However, the direct alkylation of primary amines with alkyl halides can sometimes be challenging to control, often leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. chemscene.com More controlled alkylation can be achieved through reductive amination. This two-step process involves the initial formation of an imine by reacting the amine with an aldehyde or ketone, followed by reduction of the imine to the corresponding alkylated amine. For instance, N-alkylated-α-amino methyl esters have been synthesized in a parallel and automated fashion using a reductive alkylation procedure with sodium borohydride (B1222165) (NaBH4) as the reducing agent. researchgate.net This method has been shown to be effective for a variety of α-amino methyl esters and aldehydes. researchgate.net

| Reaction Type | Reactants | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|---|

| Acylation (Boc Protection) | 4-(Aminomethyl)pyridine, Boc Anhydride | Triethylamine (TEA), Dichloromethane (DCM) | N-Boc-4-(aminomethyl)pyridine | |

| Reductive Alkylation | α-Amino methyl ester, Aldehyde | Sodium borohydride (NaBH4) | N-Alkyl-α-amino methyl ester | researchgate.net |

The aminomethyl group of this compound serves as a versatile handle for the construction of more elaborate molecular structures. By participating in various carbon-nitrogen bond-forming reactions, this compound can be incorporated into a wide range of heterocyclic systems and other complex scaffolds.

Redox Chemistry of the Amino Group

The amino group itself is not typically the primary site of redox reactions under standard organic synthesis conditions. However, the aminomethyl group as a whole can be influenced by or participate in redox processes involving the pyridine ring or adjacent functionalities.

Information directly detailing the oxidation or reduction of the aminomethyl group in this compound is scarce in the reviewed literature. However, considering the chemistry of related compounds, certain transformations can be inferred. For instance, the oxidation of the methyl group in 4-methylpyridine (B42270) (4-picoline) to a carboxylic acid to form isonicotinic acid is a well-established industrial process, often employing oxidizing agents like nitric acid or proceeding via ammoxidation followed by hydrolysis. wikipedia.orgsciengine.comresearchgate.net While this reaction targets a methyl group, it highlights the reactivity of substituents at the 4-position of the pyridine ring.

Regarding reduction, the pyridine ring itself can be reduced to a piperidine (B6355638) ring under various conditions, such as using samarium diiodide in the presence of water or through catalytic hydrogenation. clockss.orgnih.gov The conditions for these reductions could potentially also affect the aminomethyl and ester functionalities, leading to a complex mixture of products. The selective reduction of just the amino group or the aminomethyl group is not a commonly reported transformation for this type of compound.

Reactions at the Nicotinate (B505614) Ester Group

The methyl ester functionality at the 3-position of the pyridine ring is another reactive center in this compound, susceptible to nucleophilic attack at the carbonyl carbon.

Ester Hydrolysis and Transesterification Kinetics

The ester group can undergo hydrolysis to yield the corresponding carboxylic acid, or transesterification to form a different ester. The kinetics of these reactions are influenced by factors such as pH, temperature, and the presence of catalysts.

Ester Hydrolysis: The hydrolysis of nicotinate esters, such as methyl nicotinate, is a well-studied process. nih.govdrugbank.com It can occur under both acidic and basic conditions. The reaction involves the nucleophilic attack of a water molecule on the ester carbonyl, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylic acid and methanol (B129727). The hydrolysis of methyl nicotinate is thought to be mediated by nonspecific α-naphthylacetate-esterase in biological systems. drugbank.com The rate of hydrolysis is pH-dependent. For example, the hydrolysis of myristyl nicotinate, a long-chain ester of nicotinic acid, was found to follow pseudo-first-order kinetics and was dependent on pH and buffer type. nih.gov

Transesterification: Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.com This reaction is typically catalyzed by acids or bases. For instance, the transesterification of methyl nicotinate with menthol (B31143) to produce menthyl nicotinate can be achieved in the presence of an alkaline catalyst like sodium methoxide (B1231860). google.comgoogle.com The reaction is often driven to completion by removing the more volatile alcohol (in this case, methanol) by distillation. google.comgoogle.com Various catalysts, including solid acid catalysts like MoO3/SiO2, have also been employed for the esterification and transesterification of nicotinic acid and its esters. researchgate.net

| Reaction | Substrate | Conditions | Kinetic Parameters/Observations | Reference |

|---|---|---|---|---|

| Hydrolysis | Methyl Nicotinate | in vitro (dermis) | Half-life of 3 to 10 minutes. | drugbank.com |

| Hydrolysis | Myristyl Nicotinate | Aqueous phosphate (B84403) buffer (pH 5-10), 80 °C | Pseudo-first-order kinetics, pH-dependent. | nih.gov |

| Transesterification | Methyl Nicotinate and Menthol | Sodium methoxide, 70-120 °C, vacuum | Formation of menthyl nicotinate. | google.com |

| Esterification | Nicotinic Acid and Methanol | 20% Molybdenum on Silica (B1680970) catalyst | Reported yield of Methyl Nicotinate is about 79%. | researchgate.net |

Ester Reactivity in Condensation Processes

The methyl ester group of this compound can theoretically participate in condensation reactions, most notably the Claisen condensation. This reaction involves the base-promoted self-condensation of two ester molecules to form a β-keto ester. organic-chemistry.org The general mechanism requires an ester with an α-hydrogen, which is deprotonated by a strong, non-nucleophilic base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. Subsequent elimination of an alkoxide group yields the final product. masterorganicchemistry.com

For an intermolecular Claisen condensation to occur with this compound, a base would be required to deprotonate a carbon adjacent to the carbonyl group. However, the compound lacks α-hydrogens on the pyridine ring, making a standard Claisen condensation impossible.

A related intramolecular reaction, the Dieckmann cyclization, occurs with diesters to form cyclic β-keto esters. drugfuture.comfiveable.melibretexts.org This reaction is particularly efficient for forming stable five- and six-membered rings from 1,6- and 1,7-diesters, respectively. pressbooks.publibretexts.org While not applicable to this compound itself, this principle highlights a key reactivity pattern for ester groups in difunctional molecules.

Although a direct Claisen condensation is not feasible, related condensation reactions involving the nicotinate framework have been studied. For instance, reactions between α-halo-nicotinic esters and nucleophilic sources like N-methylpyrrolidin-2-one have been shown to proceed, indicating the electrophilic nature of the ester carbonyl and its susceptibility to attack by carbanions. researchgate.net

Table 1: Key Condensation Reactions of Esters

| Reaction Name | Description | Applicability to this compound |

| Claisen Condensation | Intermolecular condensation of two esters to form a β-keto ester. organic-chemistry.org | Not directly applicable due to lack of α-hydrogens. |

| Dieckmann Cyclization | Intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. fiveable.me | Not applicable as it is not a diester. |

| Crossed Claisen Condensation | Condensation between two different esters, one of which is non-enolizable. organic-chemistry.org | Could potentially react as the non-enolizable partner with another ester. |

Reactions at the Pyridine Ring System

The pyridine ring's electronic nature, characterized by the electronegative nitrogen atom, makes it electron-deficient compared to benzene. This has profound implications for its reactivity in substitution reactions.

Electrophilic Aromatic Substitution Studies

Electrophilic aromatic substitution (SEAr) on the pyridine ring is significantly more difficult than on benzene. chemguide.co.uk The nitrogen atom exerts a strong deactivating effect, withdrawing electron density from the ring and destabilizing the positively charged carbocation intermediate (also known as an arenium ion) that forms during the reaction. libretexts.org Furthermore, under the strongly acidic conditions often required for SEAr (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated, further increasing the ring's deactivation. masterorganicchemistry.com

In the case of this compound, the ring is substituted with both an electron-withdrawing methyl ester group and an electron-donating aminomethyl group. While the aminomethyl group is typically activating, its effect is modulated by the strongly deactivated ring. The ester group, being a meta-director, would further disfavor substitution at the ortho and para positions relative to it. aiinmr.com Consequently, direct electrophilic substitution on the pyridine ring of this compound is expected to be challenging and require harsh conditions. If substitution were to occur, it would most likely be at the C-5 position, which is meta to the deactivating pyridine nitrogen and influenced by the other substituents.

Nucleophilic Aromatic Substitution at Pyridine Ring Positions

In stark contrast to its resistance to electrophilic attack, the electron-deficient pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present. youtube.com This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, before the leaving group is expelled. quimicaorganica.org

Reactivity is greatest at the C-2 (ortho) and C-4 (para) positions relative to the ring nitrogen. youtube.com This is because attack at these positions allows the negative charge of the intermediate to be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.com Attack at the C-3 (meta) position does not allow for this stabilization, making the reaction much slower. youtube.com

For a derivative of this compound, such as one containing a halogen at the C-2 or C-6 position, SNAr would be a viable transformation. A strong nucleophile could displace the halide to form a new substituted pyridine. The classic Chichibabin reaction, where pyridine reacts with sodium amide to form 2-aminopyridine (B139424) by displacing a hydride ion, exemplifies this enhanced reactivity at the ortho position. pearson.com

Carbon-Carbon Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide or triflate. libretexts.org This reaction is highly valuable for synthesizing biaryl compounds and is widely used in medicinal chemistry. rsc.org The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boron species to the palladium complex, and reductive elimination to form the product and regenerate the catalyst. libretexts.orgorganic-chemistry.org

A halo-substituted derivative of this compound would be an excellent substrate for Suzuki-Miyaura coupling. For example, a bromo- or chloro-substituted pyridine at the C-2, C-5, or C-6 positions could be coupled with various aryl or alkyl boronic acids. The choice of palladium catalyst and ligand is crucial, especially for less reactive chlorides or sterically hindered substrates. Electron-rich, bulky phosphine (B1218219) ligands like tricyclohexylphosphine (B42057) (PCy₃) or catalysts based on N-heterocyclic carbenes (NHCs) have proven effective for coupling on pyridine rings. rsc.orgnih.gov

Table 2: Suzuki-Miyaura Coupling Feasibility

| Position of Halogen | Expected Reactivity | Notes |

| C-2 / C-6 | High | Electron-deficient positions activated for oxidative addition. |

| C-5 | Moderate to High | Common position for coupling on pyridine rings. |

| C-3 | Moderate to High | Less electronically perturbed position, but coupling is well-established. |

A specific application of this reaction is methylation, where a methyl group can be introduced using reagents like trimethylboroxine (B150302) under Suzuki-type conditions. researchgate.net

Cycloaddition Reactions (e.g., for triazole ring formation)

The aminomethyl group on this compound is a versatile handle for further functionalization, including cycloaddition reactions. While the amine itself does not directly participate in common cycloadditions, it can be readily converted into a reactive azide (B81097) group (-N₃). This transformation is typically achieved via diazotization of the primary amine with a nitrite (B80452) source (e.g., sodium nitrite) under acidic conditions, followed by substitution with an azide salt (e.g., sodium azide).

The resulting azidomethylpyridine derivative is an ideal substrate for the Huisgen 1,3-dipolar cycloaddition with an alkyne to form a 1,2,3-triazole ring. This reaction, particularly the copper(I)-catalyzed version known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," is exceptionally efficient and regioselective, yielding the 1,4-disubstituted triazole isomer. This method provides a robust way to link the pyridine core to other molecular fragments.

Mechanistic Investigations of Key Transformations

The mechanisms governing the transformations of this compound and its derivatives are well-established:

Nucleophilic Aromatic Substitution (SNAr): The key to this mechanism on a halo-pyridine is the formation of a negatively charged intermediate (Meisenheimer complex). The stability of this complex dictates the reaction's feasibility and regioselectivity. For attack at the C-2 or C-4 positions, a resonance structure places the negative charge on the ring nitrogen, which is highly stabilizing. This stabilization lowers the activation energy for the rate-determining addition step, facilitating the reaction. stackexchange.com

Suzuki-Miyaura Coupling: The catalytic cycle begins with the oxidative addition of a Pd(0) species into the carbon-halogen bond of the pyridine ring, forming a Pd(II) intermediate. This is often the rate-determining step. libretexts.org The next step, transmetalation, involves the transfer of the organic group from a base-activated boronate species to the palladium center. The final step is reductive elimination, where the two organic fragments are joined, forming the new C-C bond and regenerating the Pd(0) catalyst. organic-chemistry.org The electronics of the pyridine ring can influence the rates of these steps; electron-withdrawing groups can sometimes minimize side reactions like protodeboronation. rsc.org

Cycloaddition (CuAAC): In the copper-catalyzed formation of a triazole, the terminal alkyne first reacts with the Cu(I) catalyst to form a copper acetylide. This species then reacts with the azide in a concerted or stepwise manner, passing through a six-membered copper-containing intermediate, to yield the triazole product upon protonolysis and release of the Cu(I) catalyst. The catalyst ensures high regioselectivity for the 1,4-isomer.

Reaction Pathway Elucidation

The formation of this compound likely proceeds through established synthetic routes for constructing substituted pyridine rings. A plausible pathway involves the modification of a pre-existing nicotinic acid or pyridine core. For instance, a common strategy for introducing an aminomethyl group is the reduction of a corresponding nitrile or amide.

A hypothetical reaction pathway could commence with Methyl 4-cyanonicotinate. The cyano group at the 4-position can be subjected to reduction, a standard transformation in organic synthesis. Catalytic hydrogenation, using reagents such as palladium on carbon (Pd/C) with hydrogen gas, or chemical reduction using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in the presence of a cobalt catalyst, would be typical methods to convert the nitrile to a primary amine.

The elucidation of such a pathway would involve systematic studies where reaction parameters are varied. This includes analyzing the effect of different catalysts, solvents, temperatures, and pressures on the reaction yield and selectivity. Techniques like kinetic studies can help in understanding the reaction order and the rate-determining step, providing deeper insights into the mechanism.

Intermediate Characterization and Identification

During the synthesis of this compound, several transient species or intermediates could be formed. The identification and characterization of these intermediates are paramount for understanding the reaction mechanism and controlling the formation of byproducts.

For example, in the reduction of a nitrile, an imine is a likely intermediate. This intermediate is typically highly reactive and is further reduced to the amine. Spectroscopic techniques are invaluable for detecting and characterizing such species. In situ monitoring of the reaction using methods like Fourier-transform infrared (FTIR) spectroscopy or nuclear magnetic resonance (NMR) spectroscopy can provide real-time information on the disappearance of reactants and the appearance of intermediates and products.

Following the reaction, chromatographic techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to separate the components of the reaction mixture. Subsequently, the isolated intermediates can be fully characterized using a suite of analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure of the intermediates, including the connectivity of atoms and the chemical environment of protons and carbons.

Mass Spectrometry (MS): This technique helps in determining the molecular weight of the intermediates and can provide clues about their structure through fragmentation patterns.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups present in the intermediates, such as the C≡N stretch of a nitrile or the C=N stretch of an imine.

Structural Elucidation and Spectroscopic Characterization Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR and Carbon-¹³ (¹³C) NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR experiments used to identify the types and numbers of hydrogen and carbon atoms in a molecule. The chemical shifts (δ) are indicative of the electronic environment surrounding each nucleus. While a comprehensive, publicly available, peer-reviewed analysis of the NMR data for methyl 4-(aminomethyl)nicotinate is not readily found, the expected chemical shifts can be predicted based on the known structure.

Expected ¹H NMR Chemical Shifts: The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons of the pyridine (B92270) ring, the methylene (B1212753) protons of the aminomethyl group, and the methyl protons of the ester group. The aromatic protons would typically appear in the downfield region (δ 7.0-9.0 ppm), with their specific shifts and coupling patterns determined by their positions on the substituted pyridine ring. The methylene protons (CH₂) adjacent to the amino group and the aromatic ring would likely resonate in the midrange (δ 3.5-4.5 ppm). The methyl protons (CH₃) of the ester group would be expected in the upfield region (δ 3.5-4.0 ppm).

Expected ¹³C NMR Chemical Shifts: In the ¹³C NMR spectrum, separate signals are expected for each unique carbon atom. The carbonyl carbon of the ester group would be the most downfield signal (δ 165-175 ppm). The carbon atoms of the pyridine ring would appear in the aromatic region (δ 120-160 ppm). The methylene carbon of the aminomethyl group would likely be found around δ 40-50 ppm, and the methyl carbon of the ester group would be the most upfield signal (δ 50-60 ppm).

A detailed experimental data table for the chemical shifts is not available in the reviewed literature.

Two-Dimensional (2D) NMR Techniques for Structural Connectivity

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide crucial information about the connectivity between atoms.

COSY: A ¹H-¹H COSY experiment would reveal scalar coupling between protons on adjacent carbon atoms. For this compound, correlations would be expected between the protons on the pyridine ring, helping to assign their specific positions.

HSQC: An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This would definitively link the proton signals of the methylene and methyl groups to their corresponding carbon signals in the ¹³C NMR spectrum, as well as connecting the aromatic protons to their respective ring carbons.

Specific 2D NMR data for this compound is not documented in the surveyed scientific literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The molecular formula of this compound is C₈H₁₀N₂O₂, which corresponds to a molecular weight of 166.18 g/mol . In a mass spectrometry experiment, the molecule would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.

The fragmentation of the molecule under mass spectrometry conditions would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the loss of the entire ester group (-COOCH₃), or cleavage at the benzylic position, breaking the bond between the pyridine ring and the aminomethyl group. A detailed fragmentation analysis from published experimental data is not currently available.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its key functional groups:

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) |

| Amine | N-H stretch | 3300-3500 (typically two bands for a primary amine) |

| Aromatic Ring | C-H stretch | 3000-3100 |

| Alkane | C-H stretch | 2850-3000 |

| Ester | C=O stretch | 1700-1750 |

| Aromatic Ring | C=C and C=N stretches | 1400-1600 |

| Ester | C-O stretch | 1000-1300 |

Detailed experimental IR data with specific peak assignments for this compound is not available in the reviewed literature.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.

A search of the published scientific literature did not yield a report on the single-crystal X-ray diffraction analysis of this compound. Therefore, detailed crystallographic data, including unit cell parameters, space group, and atomic coordinates, are not available for this compound. Such a study would be invaluable for understanding its solid-state packing and the nature of its intermolecular interactions.

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is a powerful technique used to separate, identify, and purify the components of a mixture. For this compound, both high-performance liquid chromatography (HPLC) and flash column chromatography are crucial methods.

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for assessing the purity of this compound. This method offers high resolution and sensitivity, allowing for the detection and quantification of the main compound as well as any impurities.

A typical HPLC analysis for this compound would be conducted using a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the analyte between the two phases. Due to the presence of both a polar aminomethyl group and a less polar methyl ester group, a gradient elution is often preferred to achieve optimal separation from potential starting materials, by-products, or degradation products.

Detailed research findings on the stability of a related compound, methylnicotinate, have been established using HPLC. nih.gov In one study, the chemical stability was investigated by monitoring the degradation of methylnicotinate to nicotinic acid over time. nih.gov The analysis was performed on a Supelco supelcosil™ LC-18 column with a mobile phase of 25% v/v methanol (B129727) in water and UV detection at 263 nm. nih.gov For this compound, a similar approach can be adopted. Given the additional amino group, adjustments to the mobile phase, such as the inclusion of a buffer or an ion-pairing agent, might be necessary to ensure good peak shape and resolution.

A hypothetical HPLC method for the purity assessment of this compound is detailed in the table below.

| Parameter | Value |

| Stationary Phase | C18 silica (B1680970) gel (5 µm, 4.6 x 250 mm) |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~8-12 minutes |

The purity of a sample of this compound would be determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A purity of ≥98% is often required for subsequent applications. chemscene.com

Flash column chromatography is a rapid and efficient method for the purification of chemical compounds on a preparative scale. It operates on the same principles as traditional column chromatography but utilizes pressure to accelerate the flow of the mobile phase through the stationary phase, significantly reducing purification time. This technique is particularly useful for isolating this compound from crude reaction mixtures after its synthesis.

The choice of stationary and mobile phases is critical for a successful separation. For a compound like this compound, which possesses a polar amine functional group, normal-phase chromatography using silica gel as the stationary phase is a common approach. The mobile phase, typically a mixture of a nonpolar solvent (like hexane (B92381) or ethyl acetate) and a more polar solvent (like methanol or triethylamine), is chosen to provide differential elution of the target compound from impurities. The addition of a small amount of a basic modifier like triethylamine (B128534) to the eluent can be beneficial in preventing the streaking of the amine-containing compound on the acidic silica gel.

A general method for the purification of various compounds, including those with amine functionalities, often involves a gradient elution. nih.gov This starts with a less polar solvent system to elute nonpolar impurities, followed by a gradual increase in the polarity of the mobile phase to elute the desired compound.

A proposed set of conditions for the flash column chromatography purification of this compound is outlined in the table below.

| Parameter | Value |

| Stationary Phase | Silica Gel (40-63 µm) |

| Mobile Phase System | Gradient of Ethyl Acetate in Hexane, followed by a gradient of Methanol in Ethyl Acetate (with 0.1% Triethylamine) |

| Elution Profile | 1. 0-50% Ethyl Acetate in Hexane2. 0-10% Methanol in Ethyl Acetate |

| Detection | Thin-Layer Chromatography (TLC) or UV detector |

| Typical Loading | 1-10% of column weight |

The fractions collected from the column would be analyzed by a secondary method, such as TLC or HPLC, to identify those containing the pure this compound. These pure fractions are then combined and the solvent is removed under reduced pressure to yield the purified compound.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine a molecule's optimized geometry, electronic properties, and reactivity descriptors.

For Methyl 4-(aminomethyl)nicotinate, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(**), can elucidate its fundamental characteristics. nih.gov These calculations yield the lowest-energy three-dimensional arrangement of the atoms. From this optimized geometry, a range of electronic properties can be determined.

Key electronic structure insights from DFT include:

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and more reactive. For instance, calculations show that charge transfer can occur within similar molecules. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For this compound, the nitrogen of the pyridine (B92270) ring and the oxygen atoms of the ester group would be expected to show negative potential, while the hydrogen atoms of the amino group would show positive potential.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge distribution (natural atomic charges) and intramolecular interactions, such as hyperconjugation. nih.gov It can quantify the stabilization energy associated with electron delocalization from a filled donor orbital to an empty acceptor orbital, revealing the strength of interactions within the molecule.

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound

| Property | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest empty electron orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and kinetic stability. |

Molecular Dynamics Simulations for Conformational Analysis

While DFT provides a static, lowest-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment (e.g., in water).

For this compound, which possesses several rotatable bonds, MD simulations are essential for:

Conformational Sampling: The molecule is not rigid. The aminomethyl group and the methyl ester can rotate freely. MD simulations can explore the potential energy surface to identify the most stable and frequently occurring conformations (conformers).

Solvation Effects: By simulating the molecule in a solvent like water, MD can reveal how solvent molecules arrange around the solute and how hydrogen bonds are formed and broken over time. This is critical for understanding its solubility and behavior in a biological medium.

Interaction with Biological Targets: If this compound is being studied as a ligand for a protein, MD simulations can model the dynamics of the ligand-protein complex. This helps to assess the stability of binding poses, identify key interacting amino acid residues, and understand the dynamic nature of the binding pocket. mdpi.com

Quantum Chemical Calculations of Reaction Pathways

Quantum Mechanics (QM) calculations, often performed at the DFT level, can be used to map out the energetic landscape of a chemical reaction. This involves identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them.

For this compound, QM calculations could be applied to study various potential reactions:

Protonation/Deprotonation: The basicity of the amino group and the pyridine nitrogen can be quantified by calculating their proton affinities. QM can model the step-by-step process of proton transfer.

Ester Hydrolysis: The reaction pathway for the hydrolysis of the methyl ester to the corresponding carboxylic acid can be modeled. This involves calculating the activation energy required for the reaction to proceed, for example, under acidic or basic conditions.

Metabolic Transformations: If the molecule is a drug candidate, QM can help predict potential sites of metabolism, such as N-methylation or oxidation, by calculating the activation barriers for these reactions. mdpi.com

By comparing the activation energies of different possible pathways, researchers can predict which reactions are most likely to occur. mdpi.com

Computational Spectroscopic Prediction and Validation

A powerful application of quantum chemistry is the prediction of various types of spectra. After performing a geometry optimization and frequency calculation using a method like DFT, theoretical spectra can be generated and compared with experimental results. This comparison serves as a crucial validation of the computational model's accuracy.

Vibrational Spectroscopy (FTIR and FT-Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov The calculated frequencies are often systematically scaled to correct for approximations in the theory and to improve agreement with experimental Fourier-transform infrared (FTIR) and FT-Raman spectra. A successful correlation allows for a definitive assignment of the observed spectral bands to specific molecular vibrations. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts of a molecule. nih.gov These theoretical values can be compared directly to experimental data, aiding in the structural elucidation and confirmation of the compound.

Table 2: Illustrative Comparison of Calculated vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Assignment |

|---|---|---|---|

| C=O | 166.5 | 166.2 | Ester Carbonyl |

| C-O | 52.3 | 52.1 | Methoxy (B1213986) Carbon |

| Py-C3 | 123.8 | 123.5 | Pyridine Ring |

| Py-C4 | 148.0 | 147.8 | Pyridine Ring |

| CH₂ | 45.9 | 45.6 | Methylene (B1212753) Carbon |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

When a compound like this compound is part of a series of molecules being evaluated for a specific biological activity (e.g., as an enzyme inhibitor), SAR and QSAR studies are invaluable.

Structure-Activity Relationship (SAR): SAR is a qualitative approach that correlates a molecule's three-dimensional structure with its biological activity. nih.gov By synthesizing and testing a series of analogues, researchers can identify the chemical features, or "pharmacophores," that are essential for activity. For this compound, a SAR study might involve:

Changing the ester group (e.g., to ethyl, propyl).

Modifying the aminomethyl linker (e.g., changing its length).

Adding substituents to the pyridine ring. The results help build a conceptual model of how the molecule interacts with its biological target. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR takes this a step further by creating a mathematical model that relates the biological activity of a set of compounds to their physicochemical properties, known as descriptors. japsonline.com The process involves:

Data Collection: A dataset of structurally similar molecules with experimentally measured biological activities (e.g., IC₅₀ values) is compiled. japsonline.com

Descriptor Calculation: For each molecule, a large number of molecular descriptors are calculated using software. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., LogP) properties. nih.govnih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that best correlates a subset of descriptors with the observed activity. japsonline.com

Validation: The model's predictive power is rigorously tested using internal and external validation sets to ensure it is robust and not due to chance correlation.

A successful QSAR model can predict the activity of new, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. youtube.com

Table 3: Example of a Data Table for a QSAR Study

| Compound Analogue | LogP | Topological Polar Surface Area (TPSA) | Molecular Weight | Experimental Activity (pIC₅₀) |

|---|---|---|---|---|

| This compound | 0.33 | 65.21 | 166.18 | 5.4 |

| Analogue 1 (Ethyl ester) | 0.75 | 65.21 | 180.21 | 5.6 |

| Analogue 2 (N-methylated) | 0.61 | 56.12 | 180.21 | 5.1 |

| Analogue 3 (5-chloro substituted) | 0.98 | 65.21 | 200.62 | 6.2 |

Synthesis and Characterization of Derivatives and Analogues

Modifications at the Aminomethyl Group

The primary amino group in the aminomethyl substituent is a key site for derivatization. Standard organic chemistry reactions can be employed to introduce a variety of functional groups, thereby altering the compound's physicochemical properties. For instance, N-alkylation or N-acylation can be readily achieved.

Substitutions on the Pyridine (B92270) Ring System

The pyridine ring of methyl 4-(aminomethyl)nicotinate offers several positions for substitution, allowing for the introduction of various functional groups that can modulate the electronic properties and steric profile of the molecule. Research has shown that substitutions at the 4- and 5-positions of the nicotinic acid moiety significantly impact the biological activity of its derivatives, particularly in the context of Nicotinic Acid Adenine Dinucleotide Phosphate (B84403) (NAADP) analogues. nih.govnih.gov

For example, the introduction of alkyl, amino, or aryl groups at the 4-position has been explored. nih.gov Similarly, the 5-position has been a target for modification, with derivatives bearing methyl, amino, bromo, or even more complex functionalities being synthesized. nih.gov These substitutions can influence the affinity and efficacy of the resulting compounds for their biological targets. nih.gov

Ester Group Variations (e.g., Ethyl Esters)

The methyl ester group of this compound can be readily converted to other esters, such as ethyl esters, through transesterification. This modification can influence the compound's solubility, lipophilicity, and metabolic stability. The synthesis of various nicotinate (B505614) esters with amino acid functions has been reported, demonstrating the versatility of this position for creating hybrid molecules with potential therapeutic applications. nih.gov For example, N-[(ethyl-4,6-diaryl-3-pyridinecarboxylate)-2-yl]amino acid esters have been synthesized by reacting 2-bromonicotinates with amino acid esters. nih.gov

Nicotinate-Containing Hybrid Molecules

The core structure of this compound serves as a valuable building block for the construction of more complex hybrid molecules. These hybrids often combine the nicotinic acid moiety with other pharmacologically active scaffolds to create compounds with novel or enhanced biological profiles.

Organometallic Complexes (e.g., Organotin(IV) Compounds, Platinum(II) Complexes)

The nitrogen and oxygen atoms within the nicotinate structure are capable of coordinating with metal ions, leading to the formation of organometallic complexes. While specific examples involving this compound are not extensively detailed in the provided context, the general principle of forming complexes with metals like tin(IV) and platinum(II) is a well-established area of research for nicotinic acid derivatives. These complexes can exhibit unique geometries and electronic properties, which may translate to interesting biological activities.

Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) Analogs

A significant area of research has been the synthesis of NAADP analogues where the nicotinic acid portion is replaced by a substituted derivative. nih.govnih.gov NAADP is a potent intracellular second messenger that mobilizes calcium from intracellular stores. nih.gov By systematically modifying the nicotinic acid ring of NAADP, researchers have been able to probe the structure-activity relationship of this signaling molecule. nih.govnih.gov

For instance, analogues with substitutions at the 4- and 5-positions of the nicotinic acid moiety have been synthesized and their effects on calcium release have been evaluated. nih.govnih.gov It was found that substitutions at the 4-position generally lead to a decrease in agonist potency for calcium release, whereas some 5-substituted derivatives retain high potency. nih.govnih.gov The synthesis of these analogues is often achieved enzymatically, using enzymes like Aplysia californica ADP-ribosyl cyclase or mammalian NAD glycohydrolase to catalyze the exchange of the nicotinamide (B372718) group of NADP with the modified nicotinic acid derivative. nih.gov

Benzimidazole-Nicotinate Conjugates

Hybrid molecules incorporating both benzimidazole (B57391) and nicotinate moieties have been synthesized and investigated for their potential as modulators of Nicotinate Phosphoribosyltransferase (NAPRT), an enzyme involved in NAD biosynthesis. mdpi.comresearchgate.net These conjugates are designed to interact with specific biological targets by combining the pharmacophoric features of both parent molecules. The synthesis of these compounds often involves coupling a substituted benzimidazole derivative with a nicotinic acid derivative, sometimes with a linker or bridge connecting the two fragments. mdpi.comresearchgate.net The nature of the substituents on both the benzimidazole and nicotinate rings, as well as the linker, can be varied to optimize the biological activity. mdpi.comresearchgate.net

Quinazolinone-Nicotinate Hybrid Structures

The development of hybrid molecules, which involves the covalent linking of two or more pharmacophores, is a well-established strategy in medicinal chemistry to create novel compounds with potentially enhanced or synergistic biological activities. nih.gov The quinazolinone scaffold is a prominent heterocyclic structure known for its diverse pharmacological properties. nih.govnih.gov The synthesis of quinazolinone hybrids often involves coupling the quinazolinone core with other bioactive moieties. While direct literature on the synthesis of "this compound" quinazolinone hybrids is not prevalent, the synthetic strategies for creating other quinazolinone hybrids can be extrapolated.

Generally, the synthesis of such hybrids involves the initial preparation of a functionalized quinazolinone derivative, which can then be coupled with the nicotinate moiety. Common synthetic routes for quinazolinone synthesis include the Niementowski synthesis, which involves the reaction of anthranilic acid with an amide, or other methods starting from 2-aminobenzamides. nih.govorganic-chemistry.org

For the creation of hybrids, a common approach is to introduce a reactive functional group onto the quinazolinone scaffold that can be used for linking to another molecule. For instance, a quinazolinone with a halogenated substituent could be coupled with an amino or hydroxyl group on the nicotinate portion via transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Heck reactions. nih.gov Alternatively, an amide bond could be formed between a quinazolinone bearing a carboxylic acid and the aminomethyl group of "this compound".

The following table lists the key chemical compounds that would be involved in the synthesis of Quinazolinone-Nicotinate hybrid structures.

| Compound Name | Role in Synthesis |

| This compound | Nicotinate moiety provider |

| Anthranilic acid | Starting material for quinazolinone core |

| 2-Aminobenzamide | Precursor for quinazolinone synthesis |

| Chloroacetyl chloride | Reagent for introducing a reactive linker |

| Sodium azide (B81097) | Reagent for introducing an azide group for click chemistry |

Stereochemical Considerations and Atropisomerism in Derivatives

Stereochemistry plays a crucial role in the biological activity of drug molecules. In the context of derivatives of "this compound," particularly those that are biaryl or have restricted bond rotation, a specific type of stereoisomerism known as atropisomerism can arise. nih.gov

Atropisomerism occurs when rotation around a single bond is sufficiently hindered, leading to the existence of stable, non-interconverting rotational isomers (rotamers). wikipedia.org This phenomenon is a form of axial chirality and is commonly observed in systems with bulky substituents around a pivot bond, such as in biaryl compounds. nih.gov The resulting atropisomers are stereoisomers that can be enantiomeric or diastereomeric and often exhibit different biological activities. nih.gov

For derivatives of "this compound," atropisomerism could be a significant consideration if the nicotinate ring is coupled to a bulky substituent, such as a substituted phenyl or another heterocyclic ring system, through the aminomethyl linker or directly at another position on the pyridine ring. The steric hindrance caused by these bulky groups can restrict the free rotation around the single bond connecting the two aromatic systems, leading to the formation of stable atropisomers.

The stability of atropisomers is determined by the rotational energy barrier. Atropisomers can be classified based on their rate of interconversion:

Class 1: Rapidly interconverting atropisomers, often treated as a single compound.

Class 2: Atropisomers that interconvert on a timescale that can be problematic for drug development, as their individual pharmacological profiles may differ.

Class 3: Stably isolated atropisomers with a high barrier to rotation. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Methyl 4-(aminomethyl)nicotinate as a Versatile Synthetic Building Block

The strategic placement of reactive functional groups on the pyridine (B92270) ring makes this compound a sought-after starting material for constructing more elaborate molecular architectures.

Precursor to Complex Heterocyclic Compounds

The reactivity of the aminomethyl and methyl nicotinate (B505614) moieties can be selectively harnessed to construct a variety of complex heterocyclic compounds. The primary amine serves as a potent nucleophile, readily participating in reactions such as amide bond formation, reductive amination, and the synthesis of nitrogen-containing heterocycles. For instance, it can be acylated to form amides, which can then undergo intramolecular cyclization reactions to yield fused bicyclic systems.

In one documented application, related aminomethyl-pyridines have been utilized in the synthesis of potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitors. nih.gov The general synthetic strategy involves the amidation of the carboxylic acid precursor followed by selective hydrogenation to yield the aminomethyl-pyridine scaffold, which is a core component of the final inhibitor. nih.gov This highlights the utility of the aminomethyl-pyridine framework, of which this compound is a key example, in constructing medicinally relevant heterocyclic compounds.

| Precursor | Reaction Type | Resulting Heterocyclic System | Reference |

| Aminomethyl-pyridine derivative | Amidation, Cyclization | Fused bicyclic systems | nih.gov |

| Aminomethyl-pyridine derivative | Amidation, Hydrogenation | DPP-4 Inhibitors | nih.gov |

Intermediate in Multi-Step Synthesis of Advanced Chemical Scaffolds

Beyond the direct synthesis of heterocycles, this compound serves as a crucial intermediate in longer, more complex synthetic routes toward advanced chemical scaffolds. Its ability to undergo a variety of chemical transformations on both the side chain and the pyridine ring allows for the stepwise construction of intricate molecular frameworks.

For example, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an acid chloride or activated with coupling agents for subsequent amide bond formation. The aminomethyl group can be protected to allow for selective reactions at other positions of the molecule, and then deprotected at a later stage for further functionalization. This strategic manipulation of protecting groups and reactive sites is fundamental to its role as a versatile intermediate.

Role in New Material Development

The incorporation of this compound into larger molecular structures can impart specific properties, making it a valuable component in the design of new materials. The pyridine ring can engage in π-π stacking interactions, while the aminomethyl and ester groups provide sites for hydrogen bonding and further polymerization or cross-linking.

While specific examples detailing the use of this compound in materials science are not extensively documented in the provided search results, its structural motifs are found in polymers and coordination networks. For instance, the related compound poly(methyl methacrylate) (PMMA) is known to form stereocomplexes with unique crystalline structures. mdpi.com The principles of polymer synthesis, such as those involving stereospecific living anionic polymerizations, could potentially be applied to monomers derived from this compound to create novel polymers with tailored properties. mdpi.com

| Potential Material Type | Key Structural Feature from Monomer | Potential Properties |

| Polymers | Pyridine ring, functional groups for polymerization | Thermal stability, specific binding capabilities |

| Coordination Polymers | N-donor sites for metal coordination | Porosity, catalytic activity |

Ligand Design and Coordination Chemistry

The nitrogen atom of the pyridine ring and the nitrogen of the aminomethyl group in this compound make it an excellent candidate for use as a ligand in coordination chemistry. These nitrogen atoms can act as Lewis bases, donating their lone pair of electrons to a metal center to form coordination complexes.